molecular formula C14H18N2O4 B5216915 4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid

4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid

Cat. No. B5216915
M. Wt: 278.30 g/mol
InChI Key: HHCSKNAVLHKVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid is a compound that has been studied for its potential use in scientific research. This compound is also known as OEBA and belongs to the family of alpha-ketoamides. OEBA has shown potential in various research applications due to its unique properties.

Mechanism of Action

The mechanism of action of OEBA is not fully understood. However, it is believed that OEBA inhibits the activity of enzymes involved in the inflammatory and cancer pathways. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
OEBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory pathway. OEBA has also been shown to inhibit the activity of HDAC, an enzyme involved in the regulation of gene expression. In addition, OEBA has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

OEBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with. However, the limitations of OEBA include its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of OEBA. One potential direction is the study of its potential use in treating neurodegenerative diseases. Another potential direction is the study of its potential use in combination with other drugs for the treatment of cancer. Further research is needed to fully understand the mechanism of action of OEBA and its potential use in various scientific research applications.

Synthesis Methods

OEBA can be synthesized using a multistep process that involves the reaction of several chemicals. The synthesis of OEBA involves the reaction of N-Boc-phenylalanine with ethyl chloroformate to form N-Boc-phenylalanine ethyl ester. This ester is then reacted with ethylenediamine to form N-Boc-phenylalanine ethyl ester ethylenediamine. The final step involves the deprotection of the Boc group to form OEBA.

Scientific Research Applications

OEBA has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer research. OEBA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-oxo-4-[[2-oxo-2-(2-phenylethylamino)ethyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(6-7-14(19)20)16-10-13(18)15-9-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSKNAVLHKVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[[2-oxo-2-(2-phenylethylamino)ethyl]amino]butanoic acid

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